molecular formula C22H26N2O2 B2973266 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide CAS No. 951505-62-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Numéro de catalogue B2973266
Numéro CAS: 951505-62-7
Poids moléculaire: 350.462
Clé InChI: SXTGEXMAPDRBHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on the endothelin A (ETA) receptor. ET-1 is a potent vasoconstrictor that plays a critical role in the regulation of blood pressure and vascular tone. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation.

Mécanisme D'action

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide selectively blocks the action of ET-1 on the ETA receptor, which is predominantly expressed in vascular smooth muscle cells. ET-1 binding to the ETA receptor leads to vasoconstriction, cell proliferation, and inflammation. This compound prevents these effects by competitively binding to the ETA receptor and preventing ET-1 from binding.
Biochemical and Physiological Effects
This compound has been shown to reduce blood pressure, improve cardiac function, and prevent the progression of vascular remodeling in animal models of cardiovascular diseases. It also has potential anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the migration and invasion of cancer cells and reduce the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a selective and potent antagonist of the ETA receptor, which makes it a valuable tool for studying the role of ET-1 in various physiological and pathological processes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Orientations Futures

1. Development of more selective and potent ETA receptor antagonists.
2. Investigation of the role of ET-1 and the ETA receptor in other diseases, such as diabetes and kidney disease.
3. Evaluation of the therapeutic potential of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide in combination with other drugs for the treatment of cardiovascular diseases and cancer.
4. Development of alternative methods for the synthesis and purification of this compound to reduce its cost and increase its availability.
5. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.

Méthodes De Synthèse

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a solid resin support, while the SPPS method involves the coupling of amino acids in solution. The final product is obtained by cleaving the peptide from the resin support and purifying it using high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has been studied extensively for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and pulmonary hypertension. It has been shown to reduce blood pressure, improve cardiac function, and prevent the progression of vascular remodeling in animal models of these diseases. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.

Propriétés

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-18-10-11-19-17(13-18)9-12-21(26)24(19)15-16-7-5-4-6-8-16/h4-8,10-11,13H,9,12,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTGEXMAPDRBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.